

"pentylcyclopentane molecular weight and formula"

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Compound of Interest

Compound Name: Pentylcyclopentane

Cat. No.: B1328772

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An In-depth Technical Guide to Pentylcyclopentane

This technical guide provides a comprehensive overview of **pentylcyclopentane**, including its chemical formula, molecular weight, physicochemical properties, and potential applications relevant to researchers, scientists, and drug development professionals.

Core Molecular Information

Pentylcyclopentane is a cycloalkane consisting of a five-membered cyclopentane ring substituted with a pentyl group.^[1] It is a colorless liquid at room temperature and is characterized by its non-polar nature, leading to low solubility in water but good solubility in organic solvents.^[1]

Molecular Formula and Weight:

- Molecular Formula: C₁₀H₂₀^{[2][3][4][5][6][7]}
- Molecular Weight: 140.27 g/mol ^{[2][5][7]}
- Exact Mass: 140.156500638 Da^{[2][5]}

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **pentylcyclopentane** is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of **Pentylcyclopentane**

Property	Value	Reference
CAS Number	3741-00-2	[3][6]
IUPAC Name	pentylcyclopentane	[2]
Synonyms	n-Pentylcyclopentane, Amylcyclopentane	[1][3][6]
Appearance	Colorless to Almost Colorless Clear Liquid	[1][8]
Boiling Point	180 °C	[8]
Melting Point	-83 °C	[5]
Density	0.7898 g/cm ³ at 20 °C	[5]
Flash Point	38 °C	[8]
Water Solubility	115 µg/kg at 25 °C	[5]
Critical Temperature	634.06 K	[2]
Critical Pressure	2400 kPa	[4]

Table 2: Spectroscopic and Chromatographic Data for **Pentylcyclopentane**

Data Type	Details	Reference
^1H NMR	A single peak is observed due to the equivalence of all 10 hydrogen atoms on the cyclopentane ring on average.	[3][9]
^{13}C NMR	Data available from sources like SpectraBase.	[3]
GC-MS	NIST Number: 142656; Main Library.	[3]
IR Spectra	Vapor phase IR data is available.	[3]
Kovats Retention Index (Standard Non-polar)	1033, 1037.6, 1035.3, 1032, 1031	[3]
Kovats Retention Index (Standard Polar)	1088, 1091, 1092, 1095, 1097, 1099, 1104, 1107, 1108, 1114	[3]

Experimental Protocols

Synthesis of Pentylcyclopentane (Representative Protocol)

While numerous methods exist for the synthesis of substituted cyclopentanes, a common approach involves the alkylation of a cyclopentyl precursor. Below is a representative protocol for the synthesis of **pentylcyclopentane** via a Grignard reaction.

Objective: To synthesize **pentylcyclopentane** by reacting a cyclopentyl Grignard reagent with a pentyl halide.

Materials:

- Magnesium turnings
- Iodine crystal (as initiator)

- Dry diethyl ether or THF
- Cyclopentyl bromide
- 1-Bromopentane
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
- Heating mantle and magnetic stirrer

Procedure:

- Grignard Reagent Formation:
 - Place magnesium turnings in a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.
 - Add a small crystal of iodine.
 - Add a solution of cyclopentyl bromide in dry diethyl ether dropwise from the dropping funnel to initiate the reaction.
 - Once the reaction starts (indicated by bubbling and heat generation), add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the cyclopentylmagnesium bromide.
- Alkylation Reaction:
 - Cool the Grignard reagent to $0\text{ }^\circ\text{C}$ using an ice bath.

- Add a solution of 1-bromopentane in dry diethyl ether dropwise to the stirred Grignard reagent.
- After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
- Work-up and Purification:
 - Quench the reaction by slowly adding saturated aqueous NH_4Cl solution.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
 - Filter the drying agent and remove the solvent by rotary evaporation.
 - Purify the crude product by fractional distillation to obtain pure **pentylcyclopentane**.

Analysis of Pentylcyclopentane by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify **pentylcyclopentane** in a sample mixture.

Instrumentation:

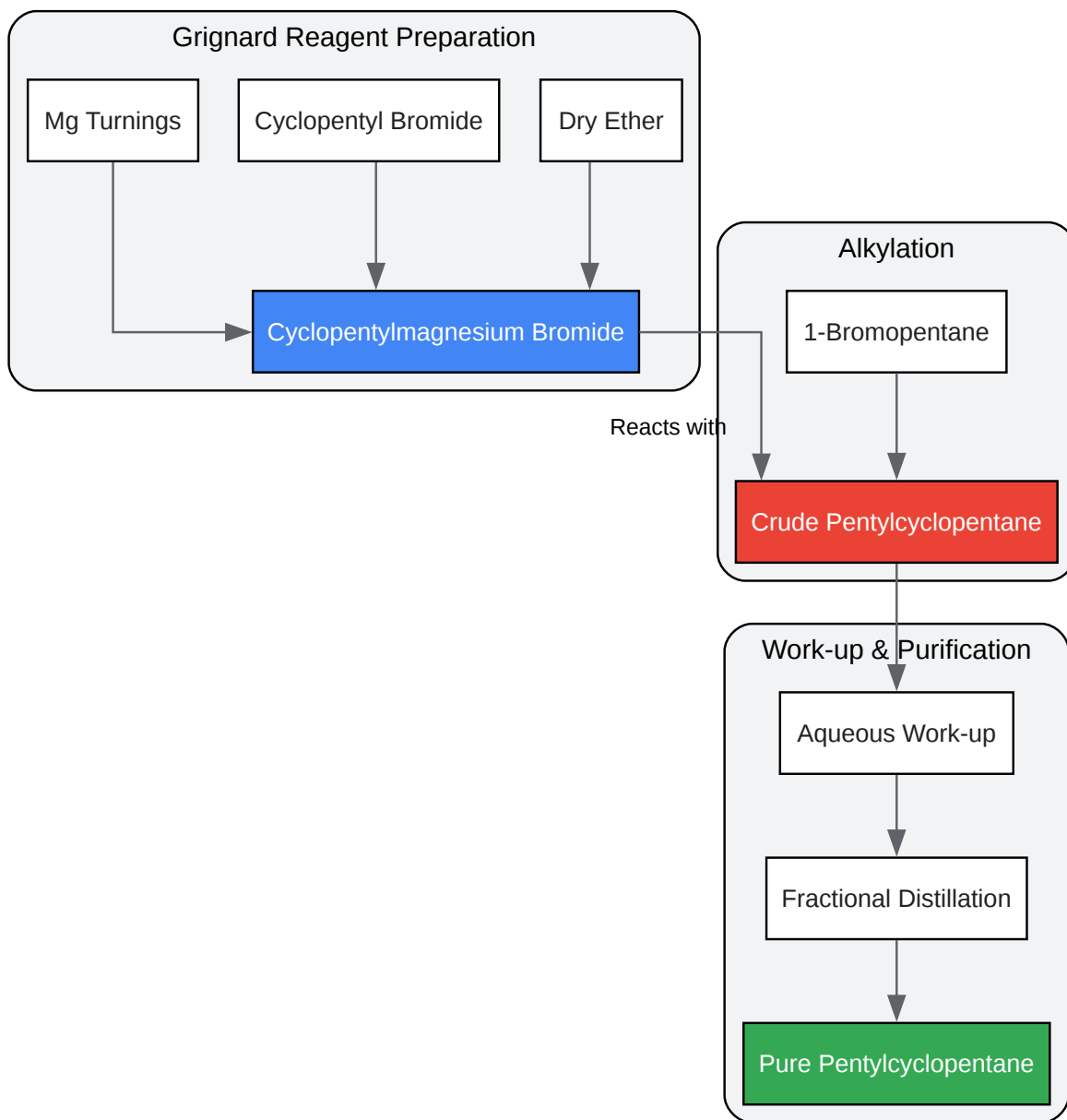
- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).
- Helium as the carrier gas.

Procedure:

- Sample Preparation:
 - Dilute the sample containing **pentylcyclopentane** in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration.
- GC-MS Parameters:

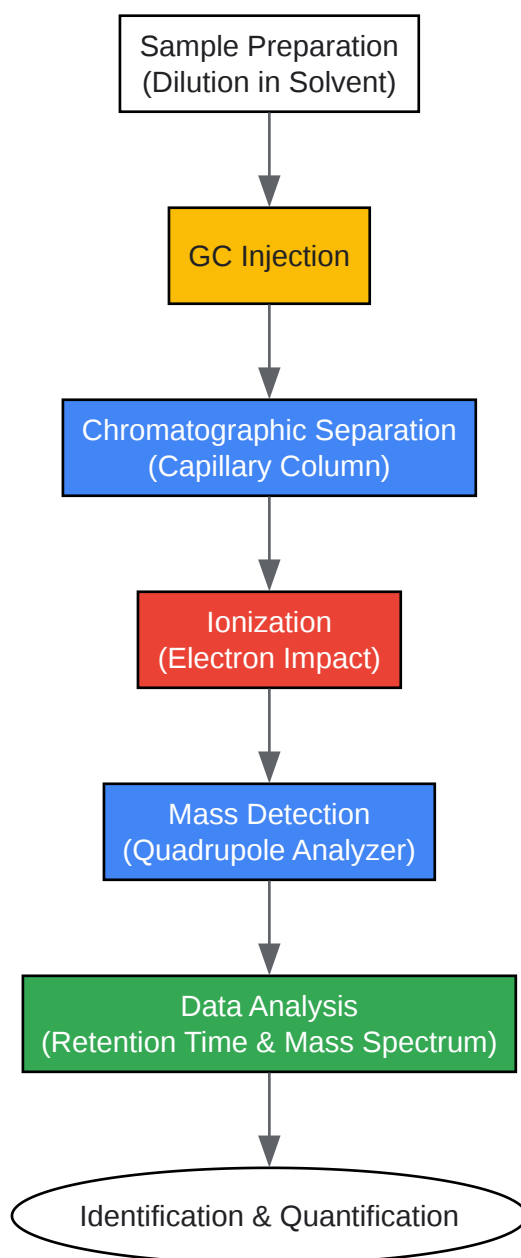
- Injector Temperature: 250 °C
- Injection Mode: Split or splitless, depending on the sample concentration.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at a rate of 10 °C/min.
 - Hold at 200 °C for 5 minutes.
- Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-300.
- Data Analysis:
 - Identify the peak corresponding to **pentylcyclopentane** by its retention time.
 - Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST library). The mass spectrum will show characteristic fragments of **pentylcyclopentane**.
 - Quantify the amount of **pentylcyclopentane** by integrating the peak area and comparing it with a calibration curve prepared from standards of known concentrations.

Diagrams and Workflows



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Caption: General workflow for the synthesis of **pentylcyclopentane** via a Grignard reaction.



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Caption: Experimental workflow for the analysis of **pentylcyclopentane** by GC-MS.

Applications and Relevance in Research

While **pentylcyclopentane** itself is a simple hydrocarbon, it and its derivatives are relevant in several areas of research and industry.

- **Fuel and Lubricant Science:** As a component of cycloalkanes, **pentylcyclopentane** is studied in the context of alternative fuels and as a lubricant base oil. Its combustion properties and behavior under high pressure are of interest.^[1] It has been identified as a component in bio-oils obtained from pyrolysis.^[10]
- **Organic Synthesis and Materials Science:** The cyclopentane ring is a fundamental scaffold in many complex organic molecules.^[11] Understanding the properties and reactivity of simple substituted cyclopentanes like **pentylcyclopentane** provides a basis for the synthesis of more complex structures.
- **Drug Discovery Context:** The cyclopentane motif is a key structural feature in numerous FDA-approved drugs, including antiviral agents and cancer therapies.^[12] For instance, the cyclopentane ring is found in drugs like the antiviral neuraminidase inhibitor peramivir and the HCV protease inhibitor glecaprevir.^[12] While **pentylcyclopentane** is not a drug, its structural class is highly relevant. There is a mention that **pentylcyclopentane** can act as a matrix metalloproteinase (MMP) inhibitor, which is a significant target class in drug development for diseases like cancer and arthritis.^[1] This suggests that even simple cycloalkanes can exhibit biological activity and serve as starting points for medicinal chemistry programs. The study of cyclopentane derivatives continues to be an active area in the search for new therapeutic agents.^{[11][13]}

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